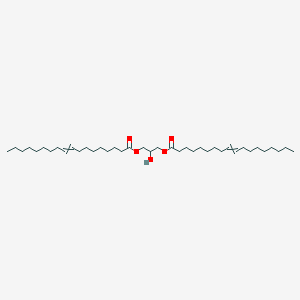

1,3-Dielaidin

Description

Structure

2D Structure

Properties

IUPAC Name |

[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAWQKGUORNASA-XPWSMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317483 | |

| Record name | 1,3-Dielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98168-52-6, 25637-84-7 | |

| Record name | 1,3-Dielaidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98168-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dielaidin: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin is a diacylglycerol molecule composed of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions. As a specific isomer of diacylglycerol (DAG), its physicochemical properties and biological activities are of significant interest in lipid research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological roles of this compound, with a focus on experimental methodologies and its involvement in cellular signaling.

Chemical Structure and Properties

This compound, also known as 1,3-di-(9E-octadecenoyl)glycerol, is characterized by the presence of two trans-fatty acid chains. This trans configuration significantly influences its physical properties compared to its cis-isomer counterpart, 1,3-diolein.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | [1] |

| Synonyms | 1,3-Di-9(E)-octadecenoin, 1,3-Dielaidoyl glycerol, DG(18:1(9E)/0:0/18:1(9E)) | [2][3] |

| Molecular Formula | C39H72O5 | [2][3] |

| Molecular Weight | 620.99 g/mol | |

| Appearance | White solid | |

| Melting Point | 55 °C | |

| Boiling Point | 678.3 °C at 760 mmHg | |

| Density | 0.934 g/cm³ | |

| Refractive Index | 1.477 | |

| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) (0.5 mg/ml). | |

| Storage | Freezer (-20°C) |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and reduced byproduct formation.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes the lipase-catalyzed esterification of glycerol with elaidic acid.

Materials:

-

Glycerol

-

Elaidic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Organic solvent (e.g., n-hexane, optional for solvent-based reaction)

-

Molecular sieves (for water removal in solvent-free systems)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

Methodology:

-

Reaction Setup:

-

Solvent-Free System: In a round-bottom flask, combine glycerol and elaidic acid in a 1:2 molar ratio. Add the immobilized lipase (typically 5-10% by weight of substrates) and molecular sieves.

-

Solvent-Based System: Dissolve glycerol and elaidic acid in a suitable organic solvent like n-hexane. Add the immobilized lipase.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring. The optimal temperature will depend on the specific lipase used.

-

If using a solvent-free system, apply a vacuum to facilitate the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Purification:

-

After the reaction reaches completion (or equilibrium), separate the immobilized lipase by filtration.

-

If a solvent was used, evaporate it under reduced pressure.

-

Purify the crude product containing this compound, unreacted substrates, and other glycerides (monoelaidin, 1,2-dielaidin, and trielaidin) using silica gel column chromatography. A typical solvent system for elution is a gradient of hexane:diethyl ether:acetic acid (e.g., starting from 90:10:1 to 70:30:1, v/v/v).

-

Collect the fractions containing this compound, as identified by TLC analysis against a standard.

-

Evaporate the solvent from the collected fractions to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis. The specific role of this compound in these pathways is an area of active research, with its unique trans-fatty acid composition potentially leading to distinct biological effects compared to other DAG isomers.

Diacylglycerol Signaling Pathway

The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.

The membrane-bound DAG recruits and activates conventional and novel isoforms of PKC. This activation is a critical step in transducing extracellular signals into intracellular responses.

Potential Unique Roles of this compound

The presence of elaidic acid, a trans-fatty acid, in this compound may confer specific properties that distinguish its biological activity from DAGs containing cis-fatty acids. Research on elaidic acid suggests it can influence:

-

Membrane Fluidity: Trans-fatty acids are known to decrease membrane fluidity, which could affect the localization and activity of membrane-bound proteins, including PKC isoforms.

-

Lipid Metabolism: Studies have shown that elaidic acid can impact lipid metabolism, potentially leading to alterations in the levels of other lipid signaling molecules.

Further research is needed to elucidate the specific interactions of this compound with PKC isoforms and its downstream effects on cellular signaling cascades.

Experimental Applications

This compound serves as a valuable tool in lipid research, particularly as a standard in analytical techniques and as a probe in cellular assays.

Experimental Protocol: Use of this compound as a Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for using this compound as a standard for the quantification of diacylglycerols in a biological sample.

Materials:

-

This compound standard of known concentration

-

Biological sample (e.g., cell lysate, plasma)

-

Internal standard (e.g., a deuterated diacylglycerol)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample.

-

Add a known amount of the internal standard to the sample.

-

Extract the lipids using a standard method such as the Folch or Bligh-Dyer extraction.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Add the derivatizing agent to convert the hydroxyl group of the diacylglycerol into a more volatile trimethylsilyl (TMS) ether.

-

Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Prepare a calibration curve by derivatizing known concentrations of the this compound standard.

-

Inject the derivatized sample and standards onto the GC-MS system.

-

Use an appropriate GC temperature program to separate the different lipid components.

-

Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect and quantify the this compound-TMS derivative and the internal standard.

-

-

Data Analysis:

-

Identify the peak corresponding to the this compound-TMS derivative based on its retention time and mass spectrum.

-

Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Conclusion

This compound is a structurally distinct diacylglycerol with unique physicochemical properties conferred by its trans-fatty acid components. While it is known to participate in the general diacylglycerol signaling pathway, its specific biological roles and the nuances of its interactions with cellular machinery are still under investigation. The experimental protocols provided in this guide for its synthesis and use as an analytical standard offer a foundation for researchers to further explore the function of this intriguing lipid molecule in health and disease. Future studies are warranted to fully understand the impact of this compound on cellular processes and its potential as a target for therapeutic intervention.

References

Synthesis of 1,3-Dielaidin for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 1,3-Dielaidin, a diacylglycerol containing two elaidic acid chains. Both chemical and enzymatic synthesis routes are detailed, offering flexibility for various laboratory settings and research needs. This document outlines experimental protocols, data presentation in tabular format, and visual diagrams of the synthesis workflows and a relevant signaling pathway.

Introduction

This compound is a specific diacylglycerol (DAG) where elaidic acid, a trans-unsaturated fatty acid, is esterified to the sn-1 and sn-3 positions of the glycerol backbone. As a member of the DAG family, this compound can be a valuable tool in lipid research, serving as a standard for analytical purposes, a substrate in enzymatic assays, or a component in the formulation of lipid-based drug delivery systems. This guide details two primary methods for its synthesis in a laboratory setting: a chemical approach via acid-catalyzed esterification and an enzymatic approach using lipase-mediated esterification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental setups.

| Property | Value |

| Molecular Formula | C₃₉H₇₂O₅ |

| Molecular Weight | 621.00 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not precisely defined, varies with purity |

| Solubility | Soluble in organic solvents like chloroform, hexane, and diethyl ether. Insoluble in water. |

| Storage Conditions | -20°C for long-term stability |

Synthesis of this compound

Two effective methods for the synthesis of this compound are presented below: a chemical method and an enzymatic method.

Chemical Synthesis via Acid-Catalyzed Esterification

This method involves the direct esterification of glycerol with elaidic acid using an acid catalyst, typically p-toluenesulfonic acid (p-TSA), with azeotropic removal of water to drive the reaction to completion.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1.0 eq), elaidic acid (2.2 eq), and p-toluenesulfonic acid (0.1 eq).

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or xylene (approximately 2-3 mL per gram of glycerol).

-

Reaction: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v) mobile phase. The reaction is typically complete when no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: The crude product, a mixture of mono-, di-, and triglycerides, is purified by column chromatography on silica gel.

-

Column Preparation: Pack a silica gel column using a slurry of silica in hexane.

-

Elution: Load the crude product onto the column and elute with a gradient of hexane and diethyl ether. Start with pure hexane to elute non-polar impurities, then gradually increase the diethyl ether concentration to elute monoelaidin, 1,2-dielaidin, and finally the desired this compound. Collect fractions and analyze by TLC.

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the final product.

-

The following table summarizes typical quantitative data for the chemical synthesis of 1,3-diacylglycerols, which can be extrapolated for this compound.

| Parameter | Typical Value |

| Yield | 40-60% |

| Purity (after chromatography) | >95% |

| Reaction Time | 4-8 hours |

Enzymatic Synthesis using Immobilized Lipase

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in higher purity of the desired 1,3-isomer due to the sn-1,3 regioselectivity of many lipases.

-

Reactant Preparation: In a reaction vessel, combine glycerol (1.0 eq) and elaidic acid (2.0-3.0 eq).

-

Enzyme Addition: Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM or Novozym 435 (typically 5-10% by weight of the total reactants).

-

Reaction Conditions:

-

The reaction is typically performed in a solvent-free system to maximize reactant concentration.

-

Maintain the reaction temperature between 40-60°C with constant stirring.

-

Apply a vacuum to the system to remove the water produced during the esterification, which drives the equilibrium towards product formation.

-

-

Monitoring: Monitor the reaction progress by analyzing the disappearance of free fatty acids (e.g., by titration) or by TLC analysis of the product mixture.

-

Enzyme Removal: Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: The crude product can be purified by molecular distillation or column chromatography as described in the chemical synthesis section. For laboratory scale, column chromatography is often more practical.

The following table summarizes typical quantitative data for the enzymatic synthesis of 1,3-diacylglycerols.

| Parameter | Typical Value |

| Yield | 60-85% |

| Purity (after purification) | >98% |

| Reaction Time | 24-72 hours |

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.

Caption: Workflow for the chemical synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway

While the specific role of this compound in signaling pathways is not well-documented, diacylglycerols (DAGs) in general are crucial second messengers. The following diagram illustrates a canonical DAG signaling pathway. The involvement of this compound in such pathways is a potential area for future research.

Caption: A general diacylglycerol (DAG) signaling pathway.

Conclusion

This guide provides detailed methodologies for the synthesis of this compound for laboratory use, covering both chemical and enzymatic routes. The choice of method will depend on the desired purity, yield, and available laboratory equipment. The provided workflows and diagrams offer a clear visual representation of the processes involved. Further research is warranted to elucidate the specific biological roles of this compound in cellular signaling and metabolism.

An In-depth Technical Guide to 1,3-Dielaidin (CAS Number: 98168-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin is a diacylglycerol molecule distinguished by the presence of two elaidic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a specific trans-fatty acid-containing lipid, its physicochemical properties and biological implications are of significant interest in lipid research and drug development. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, outlining general methodologies for its synthesis and analysis, and inferring its potential biological roles and toxicological profile based on current knowledge of 1,3-diacylglycerols and elaidic acid. While specific experimental data on this compound is limited in publicly accessible literature, this document serves as a foundational resource by detailing relevant experimental frameworks and potential signaling pathways for future investigation.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 620.99 g/mol . Its structure, comprising a polar glycerol head and two nonpolar trans-fatty acid tails, confers amphipathic properties that influence its behavior in biological and chemical systems.

| Property | Value | Reference |

| CAS Number | 98168-52-6 | |

| Molecular Formula | C₃₉H₇₂O₅ | |

| Molecular Weight | 620.99 g/mol | |

| Appearance | White solid | |

| Melting Point | 55 °C | |

| Boiling Point | 678.3°C at 760 mmHg | |

| Density | 0.934 g/cm³ | |

| Storage Temperature | -20°C |

Synthesis and Purification

The synthesis of specific 1,3-diacylglycerols like this compound can be achieved through several established chemical and enzymatic methods.

Enzymatic Synthesis via Esterification

A common and regioselective method for synthesizing 1,3-diacylglycerols involves the enzymatic esterification of glycerol with the desired fatty acid.

Experimental Protocol:

-

Reactants: Combine glycerol and elaidic acid in a 1:2 molar ratio in a solvent-free system or an appropriate organic solvent (e.g., t-butanol).

-

Catalyst: Add a sn-1,3 specific lipase, such as immobilized Rhizomucor miehei lipase (Lipozyme RM IM) or Candida antarctica lipase B (Novozym 435), typically at 5-10% (w/w) of the total reactants.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with continuous agitation. A vacuum may be applied to remove water produced during the reaction and drive the equilibrium towards ester formation.

-

Monitoring: Monitor the reaction progress by periodically analyzing the composition of the reaction mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Purification: Upon completion, the product mixture is purified. This can be achieved by molecular distillation to remove unreacted fatty acids and monoglycerides, followed by crystallization from a solvent like acetone or hexane to isolate the this compound.

Analytical Methods

The characterization and quantification of this compound require a combination of chromatographic and spectroscopic techniques.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of lipid mixtures and for monitoring the progress of synthesis reactions.

Experimental Protocol:

-

Stationary Phase: Use silica gel 60 plates.

-

Mobile Phase: A common solvent system for separating neutral lipids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Sample Application: Dissolve the lipid sample in a volatile solvent (e.g., chloroform or hexane) and spot onto the TLC plate.

-

Development: Place the plate in a developing chamber saturated with the mobile phase.

-

Visualization: After development, visualize the separated lipids by staining with iodine vapor, primuline spray (for fluorescent detection), or by charring with a sulfuric acid solution and heating. 1,3-diacylglycerols will have a distinct retention factor (Rf) value compared to triglycerides, free fatty acids, and monoglycerides.

Gas Chromatography (GC)

GC is used for the quantitative analysis of the fatty acid composition of this compound after conversion to fatty acid methyl esters (FAMEs).

Experimental Protocol:

-

Derivatization: Transesterify the this compound sample to FAMEs using a reagent such as boron trifluoride in methanol (BF₃-methanol) or sodium methoxide.

-

GC System: Use a gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is suitable for separating FAMEs, including cis and trans isomers.

-

Temperature Program: Employ a temperature gradient to ensure the separation of all FAMEs.

-

Quantification: Identify and quantify the elaidic acid methyl ester peak by comparing its retention time and area with that of a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector can be used for the analysis of intact diacylglycerol isomers.

Experimental Protocol:

-

Stationary Phase: A normal-phase column (e.g., silica) or a silver-ion HPLC (Ag-HPLC) column can be used to separate 1,2- and 1,3-diacylglycerol isomers.

-

Mobile Phase: A non-polar mobile phase gradient, such as a mixture of hexane and isopropanol, is typically used for normal-phase separation.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection and quantification.

-

Quantification: Use an external or internal standard of a known 1,3-diacylglycerol for accurate quantification.

Potential Biological Activity and Signaling Pathways (Inferred)

1,2-Diacylglycerols are well-established second messengers that activate protein kinase C (PKC). While 1,3-diacylglycerols are not direct activators of PKC, they can be metabolized to species that influence signaling pathways. The metabolic fate of this compound likely involves hydrolysis by lipases to release elaidic acid and monoacylglycerol.

Elaidic acid, a major trans fatty acid, has been shown to be incorporated into cellular lipids, including phospholipids and triacylglycerols. This incorporation can alter the physical properties of cell membranes, such as fluidity and permeability, which may in turn affect the function of membrane-bound proteins and signaling receptors.

Studies on elaidic acid have suggested its involvement in inflammatory pathways and lipid metabolism dysregulation. Therefore, this compound could potentially influence these pathways following its hydrolysis and the subsequent metabolic processing of elaidic acid.

Toxicology (Inferred)

The toxicological profile of this compound has not been specifically reported. However, potential hazards can be inferred from the toxicology of its constituent, elaidic acid. Diets high in trans fatty acids, such as elaidic acid, have been associated with adverse cardiovascular effects, including an increase in LDL ("bad") cholesterol and a decrease in HDL ("good") cholesterol.

In vitro studies on elaidic acid have shown potential for inducing inflammatory responses in various cell types. The incorporation of trans fatty acids into cell membranes can also lead to increased cellular stress.

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

This compound can serve as a valuable tool in several areas of research:

-

Lipidomics Standard: As a well-defined diacylglycerol, it can be used as an internal or external standard for the quantification of similar lipid species in complex biological samples by mass spectrometry.

-

Model Membrane Studies: It can be incorporated into artificial membranes to study the effects of trans fatty acids on membrane structure and function.

-

Enzyme Substrate: It can be used as a substrate to study the activity and specificity of lipases and other lipid-metabolizing enzymes.

-

Drug Delivery: The physicochemical properties of this compound may be explored for its potential use in lipid-based drug delivery systems, such as solid lipid nanoparticles or liposomes, particularly for the delivery of lipophilic drugs.

Conclusion

This compound is a specific diacylglycerol with potential significance in understanding the biochemical and physiological effects of trans fatty acids. While direct research on this molecule is limited, this guide provides a framework for its synthesis, analysis, and potential biological roles based on the established knowledge of its constituent components. Further research is warranted to elucidate the specific interactions and metabolic fate of this compound in biological systems, which will be crucial for a comprehensive understanding of its impact on human health and its potential applications in the pharmaceutical sciences.

The Biological Role of 1,3-Dielaidin in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct research on 1,3-dielaidin is sparse, its biological role in lipid metabolism can be inferred from the metabolic fate of its constituent fatty acid, elaidic acid, and the broader functions of 1,3-diacylglycerols. This technical guide synthesizes the available evidence to provide a comprehensive overview of the anticipated absorption, metabolic processing, and cellular impact of this compound. It is proposed that this compound, as a trans-fatty acid-containing diacylglycerol, likely contributes to dyslipidemia and cellular stress by interfering with normal lipid signaling and metabolic pathways. This document details the metabolic pathways involved, summarizes key quantitative data from related studies, and provides outlines of relevant experimental protocols.

Introduction: The Enigma of this compound

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol backbone esterified with two molecules of elaidic acid at the sn-1 and sn-3 positions. Elaidic acid is the principal trans-fatty acid found in industrially produced partially hydrogenated vegetable oils.[1][2] The consumption of trans-fatty acids is strongly associated with an increased risk of cardiovascular disease, attributed to their adverse effects on blood lipid profiles, including raising low-density lipoprotein (LDL) cholesterol and lowering high-density lipoprotein (HDL) cholesterol.[3][4][5]

Diacylglycerols are key intermediates in lipid metabolism, serving as precursors for the synthesis of triglycerides and phospholipids, and also acting as important signaling molecules. The specific stereochemistry of DAGs, such as sn-1,2-DAG versus 1,3-DAG, dictates their metabolic fate and signaling functions. This guide will explore the likely biological role of this compound by examining the metabolism of its components: elaidic acid and the 1,3-diacylglycerol structure.

Metabolism of this compound: An Inferential Analysis

The metabolic journey of this compound can be conceptualized in two main stages: digestion and absorption, followed by cellular metabolism and signaling.

Digestion and Absorption

In the gastrointestinal tract, dietary triglycerides are hydrolyzed by lipases into fatty acids and monoacylglycerols for absorption. Similarly, this compound would be subjected to hydrolysis by gastric and pancreatic lipases. These enzymes typically exhibit a preference for the sn-1 and sn-3 positions of triacylglycerols, generating sn-2-monoacylglycerols and free fatty acids. Therefore, the digestion of this compound is expected to release elaidic acid and glycerol.

The absorbed elaidic acid is then re-esterified into triglycerides and other lipids within the enterocytes and packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.

Cellular Uptake and Incorporation of Elaidic Acid

Once in circulation, the elaidic acid from this compound can be taken up by various tissues. Studies have shown that trans-fatty acids are incorporated into cellular lipids, including phospholipids in cell membranes and triglycerides stored in lipid droplets. This incorporation can alter membrane fluidity and function.

Intracellular Fate of this compound and its Metabolites

Within the cell, this compound can be formed through the hydrolysis of triglycerides containing elaidic acid by adipose triglyceride lipase (ATGL). The resulting this compound can then be further metabolized. The primary pathways for diacylglycerol metabolism are:

-

Acylation to form Triglycerides: Diacylglycerol acyltransferases (DGATs) can acylate this compound to form triglycerides, which are stored in lipid droplets.

-

Hydrolysis to Free Fatty Acids and Glycerol: Hormone-sensitive lipase (HSL) and monoglyceride lipase (MGL) can hydrolyze DAGs to release fatty acids for energy production or other metabolic processes.

-

Conversion to other Lipid Intermediates: While sn-1,2-DAG is the primary substrate for diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), a key signaling molecule, the efficiency of 1,3-DAG conversion in this pathway is less clear.

The presence of elaidic acid in these pathways is significant. Elaidic acid has been shown to upregulate hepatic lipogenesis by influencing the activity of sterol regulatory element-binding protein-1c (SREBP-1c).

Impact on Lipid Metabolism and Signaling

The presence of this compound and its constituent elaidic acid is predicted to have several adverse effects on lipid metabolism and cellular signaling.

Disruption of Cholesterol Metabolism

Dietary intake of trans-fatty acids, primarily elaidic acid, leads to an unfavorable blood lipid profile, characterized by increased LDL-C and decreased HDL-C. Mechanistically, elaidic acid has been shown to increase the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to LDL, thereby lowering HDL-C levels. Studies in HepG2 cells, a human liver cell line, have demonstrated that elaidic acid upregulates proteins involved in cholesterol synthesis and its esterification and transport.

Interference with Essential Fatty Acid Metabolism

Elaidic acid can interfere with the metabolism of essential fatty acids, such as linoleic acid and alpha-linolenic acid. It has been suggested that trans-fatty acids can inhibit the activity of delta-6-desaturase, a key enzyme in the synthesis of long-chain polyunsaturated fatty acids like arachidonic acid.

Altered Cellular Signaling

Diacylglycerols are crucial second messengers, particularly sn-1,2-DAG, which activates protein kinase C (PKC). The accumulation of 1,3-DAG, such as this compound, may not activate PKC in the same manner. However, elevated levels of total DAG, including species containing elaidic acid, have been associated with insulin resistance. Elaidic acid itself has been shown to impair insulin-stimulated glucose uptake in muscle cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies on elaidic acid and diacylglycerols, providing a basis for understanding the potential impact of this compound.

Table 1: Effects of Elaidic Acid on Plasma Lipoproteins

| Parameter | Effect of Elaidic Acid Intake | Reference |

| LDL Cholesterol | Increased | |

| HDL Cholesterol | Decreased | |

| Total Cholesterol | Increased | |

| Triglycerides | Increased |

Table 2: Cellular Effects of Elaidic Acid in HepG2 Cells

| Cellular Process | Effect of Elaidic Acid | Reference |

| Cholesterol Synthesis | Upregulated | |

| Cholesterol Esterification & Transport | Upregulated | |

| SREBP-1c Activity | Upregulated | |

| Lipogenic Gene Expression | Increased |

Experimental Protocols

Investigating the specific biological role of this compound would require a combination of in vitro and in vivo experimental approaches.

In Vitro Cell Culture Studies

-

Objective: To determine the direct cellular effects of this compound on lipid metabolism and signaling.

-

Cell Lines: Human hepatoma cells (e.g., HepG2), adipocytes (e.g., 3T3-L1), and myocytes (e.g., C2C12).

-

Methodology:

-

Synthesize or procure pure this compound.

-

Treat cultured cells with varying concentrations of this compound, using 1,3-diolein as a control.

-

Lipidomic Analysis: Extract total lipids and analyze the incorporation of elaidic acid into different lipid species (triglycerides, phospholipids, cholesteryl esters) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Gene and Protein Expression Analysis: Measure the expression of key genes and proteins involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC, HMGCR, LDLR) and signaling (e.g., PKC, Akt) using qPCR and Western blotting.

-

Functional Assays: Assess cellular functions such as glucose uptake, insulin signaling, and lipid droplet formation and morphology.

-

Animal Models

-

Objective: To investigate the in vivo metabolic consequences of dietary this compound.

-

Animal Model: Mice or rats fed a controlled diet.

-

Methodology:

-

Formulate diets containing this compound, with control diets containing 1,3-diolein or a standard fat source.

-

Feed animals the respective diets for a specified period (e.g., 8-12 weeks).

-

Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

-

Plasma Lipid Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Tissue Analysis: Collect liver, adipose tissue, and muscle for analysis of lipid content and gene/protein expression as described for in vitro studies.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Inferred metabolic and signaling pathways involving this compound.

Experimental Workflow

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The biological role of this compound in lipid metabolism, while not directly elucidated in the scientific literature, can be logically inferred from the well-documented effects of its constituent, elaidic acid, and the metabolic functions of 1,3-diacylglycerols. It is highly probable that this compound contributes to the adverse health effects associated with trans-fatty acid consumption, including dyslipidemia and insulin resistance.

Future research should focus on the direct investigation of this compound using the experimental approaches outlined in this guide. Key questions to address include:

-

The precise efficiency of this compound digestion and elaidic acid absorption.

-

The specific effects of this compound on lipid droplet dynamics and lipotoxicity.

-

The direct impact of this compound on key signaling pathways, such as those involving PKC and insulin.

A thorough understanding of the metabolic fate and biological activities of specific trans-fatty acid-containing molecules like this compound is crucial for developing effective strategies to mitigate the health risks associated with industrial trans-fat consumption. This guide provides a foundational framework for researchers, scientists, and drug development professionals to pursue these important investigations.

References

- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Trans fat - Wikipedia [en.wikipedia.org]

- 4. Trans fat is double trouble for heart health - Mayo Clinic [mayoclinic.org]

- 5. Metabolic aspects of trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 1,3-Dielaidin in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of 1,3-dielaidin in mammalian cells. As a specific diacylglycerol containing two trans-fatty acid molecules (elaidic acid), its metabolism is of significant interest in understanding the cellular impacts of dietary trans fats. While direct metabolic flux analysis of this compound is not extensively documented, this guide synthesizes current knowledge on the metabolism of its constituent parts—elaidic acid and 1,3-diacylglycerols—to provide a detailed inferred pathway. This document covers the absorption, cellular uptake, enzymatic breakdown, and potential downstream signaling effects of this compound. Detailed experimental protocols for the analysis of trans fatty acids and diacylglycerol isomers are also provided, alongside quantitative data on relevant lipid species.

Introduction

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol backbone esterified with two molecules of elaidic acid at the sn-1 and sn-3 positions. Elaidic acid is the principal trans isomer of oleic acid, commonly found in partially hydrogenated vegetable oils. The consumption of trans fatty acids has been linked to adverse health effects, making the study of their metabolic fate crucial. This guide will delineate the metabolic journey of this compound within mammalian cells, from its initial hydrolysis to the metabolic and signaling consequences of its breakdown products.

Metabolic Pathways of this compound

The metabolism of this compound can be inferred from the well-established pathways of dietary fats and its components.

Digestion and Absorption

Dietary triglycerides and diglycerides are primarily hydrolyzed in the lumen of the small intestine by pancreatic lipases. This compound is likely hydrolyzed to monoelaidin and free elaidic acid. These products are then absorbed by enterocytes.

Intracellular Metabolism

Once inside the cell, the metabolic fate of this compound and its hydrolysis products can follow several routes:

-

Hydrolysis: Intracellular lipases can hydrolyze this compound to release two molecules of elaidic acid and a glycerol backbone.

-

Re-esterification: this compound can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), which can be stored in lipid droplets.

-

Phosphorylation: While 1,2-diacylglycerols are the primary substrates for diacylglycerol kinases (DGKs), some activity on 1,3-DAGs may occur, leading to the formation of phosphatidic acid.

The released elaidic acid is activated to its coenzyme A thioester, elaidoyl-CoA, which can then be:

-

Incorporated into other lipids: Elaidoyl-CoA can be used by various acyltransferases to be incorporated into phospholipids, triglycerides, and cholesterol esters.[1][2]

-

Undergo β-oxidation: Elaidoyl-CoA can be transported into the mitochondria for β-oxidation to generate acetyl-CoA. However, the β-oxidation of elaidic acid is reported to be slower than that of its cis-isomer, oleic acid.[3] A key intermediate, 5-trans-tetradecenoyl-CoA, has been found to accumulate during the β-oxidation of elaidoyl-CoA.[4]

Metabolic fate of this compound in mammalian cells.

Quantitative Data

Direct quantitative flux data for this compound metabolism is scarce. However, data on total diacylglycerol concentrations and the effects of elaidic acid on cellular lipid composition provide valuable context.

| Parameter | Cell/Tissue Type | Concentration/Change | Reference |

| Total Diacylglycerol (DAG) Concentration | Human Skeletal Muscle (Athletes) | Higher than lean and obese individuals | [5] |

| Total Diacylglycerol (DAG) Concentration | Human Skeletal Muscle (Type 2 Diabetes) | Higher than lean and obese individuals | |

| Elaidic Acid Incorporation | Ehrlich Ascites Tumor Cells | Primarily into phospholipids (choline and ethanolamine phospholipids) | |

| Effect of Elaidic Acid on Hepatic Lipogenesis | HuH-7 Cells | Upregulates fatty acid and cholesterol synthesis | |

| β-oxidation Rate of Elaidoyl-CoA | Rat Heart Mitochondria | Approximately half the rate of oleoyl-CoA |

Signaling Pathways Affected by this compound Metabolites

The breakdown products of this compound, particularly elaidic acid and the diacylglycerol moiety, can modulate several key signaling pathways.

Protein Kinase C (PKC) Activation

Diacylglycerols are well-known second messengers that activate protein kinase C (PKC). While 1,2-DAGs are the canonical activators, 1,3-DAGs may also influence PKC activity, although generally less potently. PKC activation can lead to a cascade of downstream effects, including the regulation of gene expression, cell proliferation, and apoptosis.

Diacylglycerol-mediated activation of Protein Kinase C.

Inflammatory Signaling Pathways

Trans fatty acids, including elaidic acid, have been shown to promote pro-inflammatory signaling. One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) pathway. Activation of NF-κB leads to the transcription of various pro-inflammatory genes, including cytokines and adhesion molecules.

Elaidic acid-induced NF-κB inflammatory pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. Trans fatty acids can modulate PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation and storage.

Experimental Protocols

Lipid Extraction from Mammalian Cells

This protocol is adapted from established methods for total lipid extraction.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade), ice-cold

-

Chloroform (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Harvest cultured cells by scraping and wash twice with ice-cold PBS.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Resuspend the cell pellet in a known volume of PBS.

-

Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

-

Vortex vigorously for 2 minutes.

-

Add 1.25 volumes of chloroform and vortex for 30 seconds.

-

Add 1.25 volumes of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 500 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an appropriate solvent for downstream analysis.

Workflow for lipid extraction from mammalian cells.

Analysis of Trans Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of fatty acid methyl esters (FAMEs).

Materials:

-

Lipid extract (from section 5.1)

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

GC-MS system with a highly polar capillary column (e.g., SP-2560 or CP-Sil 88)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

-

Heat at 100°C for 30 minutes in a sealed tube.

-

Cool to room temperature and add 1 mL of water and 2 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 100°C, hold for 4 minutes, ramp to 240°C at 3°C/minute, hold for 15 minutes.

-

Carrier gas: Helium

-

-

MS Conditions (example):

-

Ionization mode: Electron Ionization (EI)

-

Scan range: m/z 50-500

-

-

-

Data Analysis:

-

Identify FAMEs based on their retention times and mass spectra by comparison to known standards.

-

Quantify individual fatty acids using an internal standard.

-

Analysis of Diacylglycerol Isomers by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for the separation and quantification of DAG isomers.

Materials:

-

Lipid extract (from section 5.1)

-

LC-MS system with a normal-phase or reverse-phase column

-

Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water)

-

Ammonium formate or acetate for adduct formation

Procedure:

-

Sample Preparation:

-

Resuspend the dried lipid extract in an appropriate solvent (e.g., hexane/isopropanol).

-

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

LC Conditions (example for normal-phase):

-

Column: Silica column

-

Mobile phase gradient: A gradient of hexane and isopropanol/water.

-

-

MS Conditions (example):

-

Ionization mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Scan for [M+NH4]+ or [M+Na]+ adducts.

-

For quantification, use multiple reaction monitoring (MRM) or precursor ion scanning.

-

-

-

Data Analysis:

-

Identify DAG isomers based on their retention times and mass-to-charge ratios.

-

Quantify individual DAG species using appropriate internal standards (e.g., deuterated DAGs).

-

Conclusion

The metabolic pathways of this compound in mammalian cells are complex and multifaceted. While direct research on this specific molecule is limited, by examining the metabolism of its components, elaidic acid and 1,3-diacylglycerol, we can construct a detailed picture of its cellular fate. The hydrolysis of this compound releases elaidic acid, which can be either incorporated into other cellular lipids or undergo a slower rate of β-oxidation compared to its cis counterpart. The diacylglycerol moiety and the released elaidic acid can also act as signaling molecules, influencing pathways such as PKC activation and inflammatory responses through NF-κB and PPARs. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the metabolism and cellular effects of this compound and other trans fatty acid-containing lipids. Further research, particularly employing metabolic flux analysis with labeled this compound, is necessary to fully elucidate the quantitative aspects of its metabolism and its precise impact on cellular health and disease.

References

- 1. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Component: A Technical Guide to the Natural Sources and Occurrence of 1,3-Dielaidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3-Dielaidin, a specific diacylglycerol molecule. Given the limited direct research on this compound, this guide focuses on its primary constituent, elaidic acid, as a proxy for its occurrence. Elaidic acid is the trans isomer of oleic acid and its presence in fats and oils is the key indicator for the potential formation of this compound. This document details the natural and industrial sources of elaidic acid, presents quantitative data on its prevalence, and outlines detailed experimental protocols for its analysis, which can be adapted for the specific quantification of this compound.

Introduction to this compound

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol backbone with elaidic acid attached at the sn-1 and sn-3 positions. Elaidic acid (18:1 trans-9) is the most common trans fatty acid (TFA) found in industrially processed foods. The primary source of elaidic acid, and consequently this compound, is the partial hydrogenation of vegetable oils. This process converts liquid oils into semi-solid fats for use in margarines, shortenings, and a variety of processed foods to improve texture and shelf-life. While trans fatty acids occur in small amounts naturally in ruminant fats, the industrial process is the major contributor to their presence in the human diet.

Natural and Industrial Occurrence

The occurrence of this compound is directly linked to the presence of elaidic acid in fats and oils. The following table summarizes the concentration of elaidic acid in various food products. It is important to note that the concentration of this compound itself is not widely reported and would be a fraction of the total elaidic acid content, esterified to the glycerol backbone.

Table 1: Occurrence of Elaidic Acid in Natural and Processed Food Sources

| Food Source | Concentration of Elaidic Acid (% of total fatty acids) | Notes |

| Industrial Sources | ||

| Partially Hydrogenated Vegetable Oils | Up to 45% | The primary source of industrial trans fats. |

| Margarine (stick) | 10 - 30% | Varies significantly based on the level of hydrogenation. |

| Vegetable Shortening | 15 - 35% | Widely used in baking and frying. |

| Fried Foods (from restaurants) | 5 - 20% | Dependent on the type of frying oil used. |

| Baked Goods (commercial) | 2 - 15% | Cookies, crackers, and pastries often contain partially hydrogenated oils. |

| Natural Sources (Ruminant) | ||

| Butter | 2 - 5% | Contains naturally occurring trans fats, primarily vaccenic acid, but also some elaidic acid. |

| Beef Fat | 1 - 4% | Levels can vary based on the animal's diet. |

| Lamb Fat | 2 - 6% | Similar to beef fat, contains a mix of natural trans fats. |

| Milk (whole) | 1 - 3% | The fat content of dairy products contains small amounts of trans fats. |

Formation of this compound

The formation of this compound is a consequence of the partial hydrogenation of vegetable oils rich in polyunsaturated and monounsaturated fatty acids, such as linoleic and oleic acid. During this industrial process, hydrogen gas is reacted with the oil in the presence of a metal catalyst (e.g., nickel). The process aims to reduce the number of double bonds, thus increasing the melting point of the fat. However, the reaction is not always complete and can lead to the isomerization of the naturally occurring cis double bonds into the trans configuration, forming elaidic acid. These newly formed trans fatty acids are then re-esterified to the glycerol backbone, which can result in the formation of this compound.

Experimental Protocols for Analysis

The analysis of this compound in a food matrix is a multi-step process that requires careful lipid extraction, separation of different lipid classes, and specific detection methods. The following protocol outlines a comprehensive approach for the quantification of this compound.

Lipid Extraction

-

Homogenization: A representative sample of the food product is homogenized to ensure uniformity.

-

Solvent Extraction: Lipids are extracted from the homogenized sample using a mixture of chloroform and methanol (2:1, v/v), commonly known as the Folch method. The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous phase and solid residues.

-

Washing: The organic phase is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Drying and Concentration: The solvent from the purified lipid extract is evaporated under a stream of nitrogen, and the total lipid content is determined gravimetrically.

Separation of Diacylglycerol Isomers

-

Solid-Phase Extraction (SPE): The total lipid extract is passed through a silica-based SPE cartridge to separate the different lipid classes. Neutral lipids, including triacylglycerols (TAGs) and diacylglycerols (DAGs), are eluted with a non-polar solvent, while polar lipids are retained.

-

Argentation Thin-Layer Chromatography (Ag-TLC): To separate the cis and trans isomers of DAGs, Ag-TLC is employed. The stationary phase is impregnated with silver nitrate, which forms reversible complexes with the double bonds of the fatty acids. The trans isomers, having a weaker interaction with the silver ions, migrate further up the plate than the cis isomers.

-

Elution: The band corresponding to the trans-DAGs (which would include this compound) is scraped from the TLC plate and the lipids are eluted with a suitable solvent.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The hydroxyl group of the eluted DAGs is derivatized, for example, by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for GC analysis.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanopropyl polysiloxane phase) that is suitable for the separation of fatty acid isomers. The oven temperature is programmed to achieve optimal separation of the different DAG species.

-

MS Detection: The eluting compounds are detected by a mass spectrometer operating in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification. The mass spectrum of this compound will show characteristic fragment ions that can be used for its unambiguous identification and quantification against a certified reference standard.

Conclusion

This compound is a diacylglycerol predominantly found in industrially produced fats and oils as a result of the partial hydrogenation process. Its occurrence is directly tied to the presence of elaidic acid. The analytical methods for its detection and quantification are complex, requiring a combination of lipid extraction, isomer-specific separation techniques, and sensitive detection methods like GC-MS. For researchers in drug development and nutritional science, understanding the sources and analytical procedures for this compound is crucial for assessing its potential physiological effects and for monitoring its presence in the food supply. Further research is warranted to determine the specific concentrations of this compound in various food products and to fully elucidate its metabolic fate and biological activities.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dielaidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dielaidin is a diacylglycerol (DAG) containing two elaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Elaidic acid is the trans-isomer of oleic acid, a common monounsaturated fatty acid. As a specific diacylglycerol isomer, this compound serves as a valuable research tool in lipidomics, cell signaling studies, and as a standard in analytical chemistry. Its distinct physical and chemical properties, largely dictated by the trans configuration of its fatty acid chains, influence its biological activity and analytical behavior. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | [1] |

| Synonyms | 1,3-Di-9(E)-octadecenoin, 1,3-Dielaidoyl glycerol | [2][3] |

| CAS Number | 98168-52-6 | [1][2] |

| Molecular Formula | C₃₉H₇₂O₅ | |

| Molecular Weight | 620.99 g/mol | |

| Appearance | White solid | |

| Melting Point | 55 °C | |

| Boiling Point | 678.3 °C at 760 mmHg (Predicted) | |

| Density | 0.934 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol and acetone. Limited solubility in non-polar solvents like hexane. Very low solubility in water. | |

| Storage Temperature | -20°C |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers working with this lipid. The following sections provide generalized protocols that can be adapted for this compound based on established methods for 1,3-diacylglycerols.

Synthesis of this compound

Enzymatic Synthesis:

This method utilizes a 1,3-specific lipase to catalyze the esterification of glycerol with elaidic acid, offering high regioselectivity and milder reaction conditions compared to chemical synthesis.

Materials:

-

Glycerol

-

Elaidic acid

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei, Lipozyme RM IM)

-

Solvent (e.g., tert-butanol or solvent-free system)

-

Vacuum system

Procedure:

-

Combine glycerol and elaidic acid in a molar ratio of 1:2 in a reaction vessel.

-

Add the immobilized lipase (typically 5-10% by weight of reactants).

-

If using a solvent, add tert-butanol. For a solvent-free system, proceed without solvent.

-

Heat the mixture to the optimal temperature for the lipase (e.g., 60-70°C).

-

Apply a vacuum to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the immobilized lipase by filtration.

-

The crude product can then be purified as described below.

Chemical Synthesis:

A flexible method for synthesizing 1,3-diglycerides involves the use of glycidol esters.

Materials:

-

Epichlorohydrin

-

Sodium elaidate

-

Elaidic acid

-

Quaternary ammonium salt (e.g., tetrabutylammonium bromide)

-

Pyridine

-

Hexane

Procedure:

-

Synthesize the glycidol ester of elaidic acid from epichlorohydrin and sodium elaidate according to known procedures.

-

Heat the glycidol elaidate with an equimolar amount of elaidic acid in the presence of a catalytic amount of a quaternary ammonium salt. This reaction yields a mixture of 1,3- and 1,2-dielaidin.

-

Isomerize the mixture to favor the formation of the more stable this compound by heating the solid-phase mixture.

-

The crude this compound is then purified.

Purification of this compound

Recrystallization:

This is an effective method for purifying solid 1,3-diacylglycerols.

Materials:

-

Crude this compound

-

Solvent system (e.g., n-hexane:ethyl acetate mixture)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent system. The optimal ratio of solvents should be determined empirically to maximize the solubility of this compound at high temperatures and minimize it at low temperatures.

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer (-20°C) to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

The purity of the recrystallized this compound can be assessed by TLC or GC.

Column Chromatography:

For smaller scale purifications or to separate from closely related isomers, silica gel column chromatography can be employed.

Materials:

-

Crude this compound

-

Silica gel 60

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of this compound.

Experimental Conditions (General):

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR: Standard pulse sequence.

-

¹³C NMR: Proton-decoupled pulse sequence.

Expected Chemical Shifts (based on general diacylglycerol spectra):

-

¹H NMR (δ, ppm):

-

~5.3-5.4: Olefinic protons (-CH=CH-).

-

~4.1-4.3: Methylene protons of the glycerol backbone at sn-1 and sn-3 positions (-CH₂-O-CO-).

-

~3.9-4.0: Methine proton of the glycerol backbone at the sn-2 position (-CH(OH)-).

-

~2.3: Methylene protons alpha to the carbonyl group (-CH₂-COO-).

-

~2.0: Methylene protons adjacent to the double bond.

-

~1.6: Methylene protons beta to the carbonyl group.

-

~1.3: Bulk methylene protons of the fatty acid chains.

-

~0.9: Terminal methyl protons (-CH₃).

-

-

¹³C NMR (δ, ppm):

-

~173-174: Carbonyl carbons (-COO-).

-

~129-130: Olefinic carbons (-CH=CH-).

-

~68-70: Glycerol backbone carbons.

-

~34: Methylene carbons alpha to the carbonyl group.

-

~20-32: Other methylene carbons of the fatty acid chains.

-

~14: Terminal methyl carbons.

-

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Experimental Conditions (General):

-

Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

Mode: Positive ion mode is typically used for diacylglycerols.

Expected Fragmentation Pattern:

-

The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

-

Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, including the neutral loss of one of the elaidic acid chains, providing structural information.

Role in Signaling Pathways and Drug Development

Diacylglycerols are critical second messengers in a variety of cellular signaling cascades. While the specific roles of this compound are not as extensively studied as its sn-1,2 counterpart, understanding the general diacylglycerol signaling pathway is crucial.

General Diacylglycerol Signaling Pathway:

1,2-Diacylglycerols are primarily known for their role in activating Protein Kinase C (PKC) isoforms. This activation is a key step in signal transduction pathways initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).

While 1,3-diacylglycerols are not the primary activators of PKC, their presence can influence cellular lipid metabolism and potentially modulate signaling pathways indirectly. The distinct stereochemistry of this compound makes it a useful tool to investigate the isomer specificity of enzymes involved in lipid signaling and metabolism.

Relevance in Drug Development:

-

Analytical Standard: Pure this compound is an essential analytical standard for lipidomic studies. It allows for the accurate identification and quantification of this specific DAG isomer in complex biological samples, which is crucial for understanding lipid metabolism in disease states such as metabolic syndrome and cancer.

-

Probing Enzyme Specificity: this compound can be used as a substrate to investigate the activity and specificity of various lipases and kinases involved in lipid metabolism. This is important for the development of drugs that target these enzymes.

-

Investigating the Effects of Trans Fatty Acids: As a diacylglycerol containing trans fatty acids, this compound can be used in cell culture and in vitro studies to investigate the specific cellular effects of trans fats on signaling pathways and membrane properties, which is relevant to understanding their role in cardiovascular and other diseases.

Conclusion

This compound is a well-defined diacylglycerol with distinct physical and chemical properties that make it a valuable tool for researchers in lipid biology and drug development. This guide provides a comprehensive overview of its characteristics, along with detailed experimental protocols for its synthesis, purification, and analysis. A deeper understanding of this compound and its role in the broader context of diacylglycerol signaling will continue to contribute to our knowledge of cellular processes and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 1,3-Dielaidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dielaidin is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two elaidic acid molecules at positions 1 and 3. Elaidic acid is the principal trans-unsaturated fatty acid, the trans isomer of oleic acid. The unique structural conformation of this compound, conferred by the trans double bond in its acyl chains, dictates its physical properties and has positioned it as a subject of interest in the broader context of lipid chemistry and biology. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, with a focus on its chemical properties, synthesis, analytical methods, and its role within the extensive field of diacylglycerol research.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and understanding of its constituent components: glycerol and elaidic acid, and the broader field of lipid chemistry.

Early Lipid Chemistry: The foundations were laid in the early 19th century with Michel Eugène Chevreul's pioneering work on fats and oils, which led to the discovery of fatty acids and glycerol. In 1854, Marcellin Berthelot first synthesized neutral lipids, including triglycerides, by reacting glycerol with fatty acids, demonstrating the fundamental structure of these molecules[1].

The Emergence of Trans Fats: The story of elaidic acid, and by extension this compound, begins with the observation of geometric isomerism in fatty acids. In 1901, German chemist Wilhelm Normann developed the process of oil hydrogenation, which transformed liquid vegetable oils into semisolid fats[2]. This process, while commercially valuable, led to the formation of trans fatty acids, including elaidic acid, as byproducts[2]. Initially, these partially hydrogenated oils were considered a healthier alternative to animal fats[3].

Early Structural Elucidation of this compound: One of the earliest and most direct investigations into the structure of this compound was a 1948 study that employed X-ray diffraction analysis on a synthetic sample of the compound[4]. This research was crucial in confirming the three-dimensional arrangement of the molecule, a significant step in understanding how its structure influences its physical properties.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its behavior in chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C39H72O5 | |

| Molecular Weight | 620.99 g/mol | |

| IUPAC Name | [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

| Synonyms | 1,3-Di(trans-9-octadecenoyl)glycerol, DG(18:1(9E)/0:0/18:1(9E)) | |

| Melting Point | Not definitively established, but related compounds inform its solid nature at room temperature. | |

| Appearance | Expected to be a white to off-white solid at room temperature. | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with enzymatic synthesis being a common approach for achieving high regioselectivity.

Enzymatic Esterification:

This method utilizes a 1,3-specific lipase to catalyze the esterification of glycerol with elaidic acid.

Materials:

-

Glycerol

-

Elaidic acid

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

-

Solvent (optional, can be performed solvent-free)

-

Vacuum system or inert gas supply for water removal

Procedure:

-

Combine glycerol and a stoichiometric excess of elaidic acid (typically a 1:2 molar ratio) in a reaction vessel.

-

Add the immobilized 1,3-specific lipase to the mixture.

-

Heat the reaction mixture to the optimal temperature for the chosen lipase (e.g., 40-60°C).

-

Continuously remove the water produced during the esterification reaction to drive the equilibrium towards product formation. This can be achieved by applying a vacuum or by bubbling a dry, inert gas (e.g., nitrogen) through the mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, separate the lipase from the reaction mixture by filtration.

-

Purify the this compound from the remaining reactants and byproducts (monoacylglycerols and triacylglycerols) using column chromatography on silica gel.

Analytical Methods

Thin-Layer Chromatography (TLC):

A rapid and simple method for monitoring the progress of the synthesis and for preliminary purity assessment.

Stationary Phase: Silica gel 60 F254 plates Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v) Visualization: Staining with iodine vapor or a phosphomolybdic acid solution followed by heating.

Gas Chromatography-Mass Spectrometry (GC-MS):

Used for the identification and quantification of this compound, typically after derivatization to a more volatile form (e.g., trimethylsilyl ether).

Column: A non-polar or medium-polarity capillary column suitable for lipid analysis. Carrier Gas: Helium Injection: Split/splitless inlet Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Mass Spectrometry: Electron ionization (EI) mode for fragmentation analysis.

High-Performance Liquid Chromatography (HPLC):

Allows for the separation of this compound from its 1,2-isomer and other lipid species.

Column: Reversed-phase C18 column Mobile Phase: A gradient of acetonitrile and isopropanol. Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: